4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Catalog No.
S14003844
CAS No.
M.F
C9H12ClN3O3
M. Wt
245.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxyl...

Product Name

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

IUPAC Name

4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C9H11N3O3.ClH/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8;/h1-2,5-7,13H,3-4H2,(H,14,15);1H

InChI Key

JTGJXDCWICEVDM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C2=NC=NC=C2)O.Cl

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound characterized by its molecular formula C9H11N3O3C_9H_{11}N_3O_3 and a molecular weight of approximately 209.20 g/mol. This compound features a pyrrolidine ring substituted with both hydroxyl and carboxylic acid functional groups, as well as a pyrimidine moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The chemical reactivity of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is influenced by the functional groups present in its structure. As a carboxylic acid, it can participate in various reactions typical of this class of compounds:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

These reactions enable the compound to be utilized in synthesizing derivatives with altered biological or chemical properties.

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential role as a modulator of various biological pathways, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Cytotoxicity: The compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further research in cancer therapeutics.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride can be achieved through several methods, including:

  • Condensation Reactions: Combining pyrimidine derivatives with pyrrolidine and carboxylic acids under controlled conditions.
  • Multistep Synthesis: Involving initial formation of the pyrrolidine ring followed by subsequent functionalization to introduce the hydroxyl and carboxylic acid groups.
  • Use of Catalysts: Employing catalysts to facilitate reactions that yield the desired compound efficiently.

These methods can vary based on the desired purity and yield of the final product.

The applications of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride are diverse, particularly in the fields of pharmaceuticals and biochemistry:

  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Biochemical Research: Used as a biochemical probe to study enzyme activities or metabolic pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that enhance plant growth or resistance to pests.

Interaction studies involving 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride focus on its binding affinities and mechanisms of action within biological systems. These studies may include:

  • Protein-Ligand Interactions: Assessing how the compound interacts with specific proteins or enzymes.
  • Cellular Uptake Studies: Evaluating how effectively the compound is absorbed by cells and its subsequent effects on cellular processes.
  • Synergistic Effects: Investigating whether it enhances or diminishes the effects of other compounds when used in combination therapies.

Several compounds share structural similarities with 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. Below are some notable examples:

Compound NameMolecular FormulaKey Features
4-HydroxyprolineC5H9NO3A naturally occurring amino acid involved in collagen synthesis.
PyrrolidineC4H9NA simple cyclic amine that serves as a building block for various organic compounds.
1-(Pyrimidin-4-yl)piperazineC10H12N4A compound used in drug design due to its ability to interact with neurotransmitter receptors.

Uniqueness

The uniqueness of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride lies in its combination of both pyrrolidine and pyrimidine structures along with multiple functional groups, which enhances its potential for diverse biological activities compared to simpler analogs like pyrrolidine or 4-hydroxyproline.

This compound's multifaceted structure opens avenues for research into new therapeutic agents, making it a significant subject of study in medicinal chemistry and pharmacology.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

245.0567189 g/mol

Monoisotopic Mass

245.0567189 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types